Product packaging for Virginiamycin M1-d2(Cat. No.:)

Virginiamycin M1-d2

Cat. No.: B12411982
M. Wt: 527.6 g/mol
InChI Key: DAIKHDNSXMZDCU-GDBXUWDRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Virginiamycin M1-d2 is a deuterated internal standard critical for the accurate quantification of Virginiamycin M1 residues using liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods . Its primary research application is in food and agricultural safety, specifically for monitoring antibiotic residues in animal feed ingredients such as distillers grains (DG) . The use of this isotopic standard enhances method performance by improving accuracy and precision, and it allows for the use of solvent-based calibration curves, thereby streamlining the analytical process for regulatory and surveillance studies . Virginiamycin M1 is a macrolide antibiotic and a member of the streptogramin A group . It functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, which blocks the formation of peptide bonds . This product is intended for research purposes only and is not for use in diagnostic or therapeutic procedures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H35N3O7 B12411982 Virginiamycin M1-d2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H35N3O7

Molecular Weight

527.6 g/mol

IUPAC Name

(10R,11R,12E,17E,19E,21S)-22,22-dideuterio-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone

InChI

InChI=1S/C28H35N3O7/c1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/b7-5+,10-9+,18-13+/t19-,20-,26-/m1/s1/i14D2

InChI Key

DAIKHDNSXMZDCU-GDBXUWDRSA-N

Isomeric SMILES

[2H]C1([C@@H](/C=C(/C=C/CNC(=O)/C=C/[C@H]([C@H](OC(=O)C2=CCCN2C(=O)C3=COC(=N3)CC1=O)C(C)C)C)\C)O)[2H]

Canonical SMILES

CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C

Origin of Product

United States

Synthesis and Derivatization Methodologies of Virginiamycin M1 and Its Analogues

Chemical Synthesis Approaches for Virginiamycin M1 Core Structure Modifications

The total chemical synthesis of the complex Virginiamycin M1 macrocycle has been a significant achievement, providing a platform for extensive structural modifications that are not easily accessible through semi-synthesis or biosynthetic methods. nih.govnih.gov

Strategies for Functionalized Side Chain Attachment

The derivatization of Virginiamycin M1 (VM1) is crucial for conjugating it with other molecules or for creating libraries of analogues for structure-activity relationship studies.

One prominent strategy involves the attachment of a reactive functionalized side chain to the dehydroproline group of the VM1 molecule. google.com This is achieved through a Michael addition reaction. The process utilizes a side chain containing a thioether linkage and a reactive group, such as a carboxylate ester or a free carboxylic acid. google.com This method enhances the ability of the resulting derivatives to be conjugated with other pharmacophores, including other antibiotics like Virginiamycin S, to create novel therapeutic agents. google.com For example, an ω-mercapto carboxylic acid is first prepared and then converted to an ω-mercapto ester, which is subsequently attached to VM1. google.com

Another approach targets the free hydroxyl group present in the VM1 structure. tandfonline.com Using the succinic anhydride (B1165640) method, this hydroxyl group can be derivatized to introduce a carboxyl group. This newly introduced carboxyl group serves as a handle for coupling the molecule to proteins, such as bovine serum albumin (BSA), via the activated ester method, which is essential for developing immunoassays. tandfonline.com

Regioselective and Stereoselective Synthetic Pathways

The complete synthesis of Virginiamycin M1 has been accomplished through a modular and convergent route. nih.govescholarship.org This strategy involves the synthesis of two complex halves of the molecule, which are then joined by an amide bond coupling. The final, and often challenging, step is a macrocyclization to form the 23-membered ring. nih.govescholarship.org

A key reaction in this synthetic pathway is the Stille cross-coupling for the macrocyclization step. nih.govescholarship.org The optimization of this reaction was critical and required specific conditions, including high catalyst loading and elevated temperatures, to achieve a successful cyclization. nih.govescholarship.org This modular approach is particularly powerful as it allows for the synthesis of a diverse library of streptogramin analogues by varying the individual building blocks used in the assembly. nih.govnih.gov The synthesis of the dienylamine segment of the molecule has been achieved with high stereoselectivity, with the crucial C14 stereocenter being derived from dimethyl (S)-malate. marquette.edu

Biosynthetic Engineering for Virginiamycin M1 Production and Derivatization

The natural producer of Virginiamycin, Streptomyces virginiae, offers a rich platform for biosynthetic engineering to enhance production yields and generate novel analogues. scientificlabs.co.uksigmaaldrich.com

Manipulation of Biosynthetic Gene Clusters in Producer Organisms

The biosynthesis of Virginiamycin M1 is governed by a large, hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene cluster in S. virginiae. sigmaaldrich.comresearchgate.net This cluster contains the genes responsible for assembling the complex core structure from simple precursors. researchgate.net Sequence analysis has identified numerous open reading frames (ORFs) encoding the PKS-NRPS megasynthase, as well as enzymes for precursor synthesis, transport, and regulation. researchgate.net

The production of Virginiamycin is tightly controlled by a complex regulatory network. A key component is the γ-butyrolactone system, where virginiae butanolides (VBs) act as chemical signals that, upon binding to the receptor protein BarA, trigger a cascade leading to antibiotic production. rug.nlnih.govnih.gov Several regulatory genes have been identified, including VmsR, a positive regulator, and BarX, a pleiotropic regulator. rug.nlnih.gov Deletion of the vmsR gene was shown to completely abolish the production of both Virginiamycin M1 and S. nih.gov The manipulation of these regulatory genes presents a powerful strategy to "awaken" or overproduce antibiotics. rug.nlresearchgate.net Furthermore, targeted gene disruption of key biosynthetic genes, such as the PKS-NRPS gene virA, confirmed their essential role by resulting in a complete loss of VM1 production. researchgate.net

Enzymatic Derivatization for Novel Analogues

Enzymes, either from the natural producer or from other organisms, can be used to create novel derivatives of Virginiamycin M1.

The producing organism, S. virginiae, possesses a self-resistance mechanism involving an enzyme called VM1 reductase. nih.govnih.gov This NADPH-dependent enzyme stereospecifically reduces the 16-carbonyl group of VM1 to form the inactive 16R-dihydroVM1, preventing the antibiotic from acting on the cell's own ribosomes. nih.govnih.govnih.gov

This concept of enzymatic transformation has been harnessed to create new analogues. In one study, Virginiamycin M1 was fed to a culture of a recombinant Streptomyces venezuelae. researchgate.netnih.gov This resulted in the biotransformation of the parent molecule into 5,6-dihydrovirginiamycin M1, a novel analogue with a reduced C5-C6 double bond. researchgate.netnih.gov This bio-catalytic approach demonstrates the potential for using microbial enzymes to perform specific chemical modifications on complex natural products. researchgate.net

Preparation of Isotopically Labeled Virginiamycin M1 Analogues

The synthesis of isotopically labeled standards is critical for modern analytical chemistry, particularly for quantitative analysis using mass spectrometry. Virginiamycin M1-d2 is a key example of such a standard.

The preparation of this compound is achieved through biosynthetic means. The synthesis involves incorporating deuterium (B1214612) into the macrolactone ring during the fermentation process by the producer organism, Streptomyces virginiae. This results in a molecule where two hydrogen atoms at the C-15 position of the macrolactone ring are replaced by deuterium atoms. This specific labeling minimizes alterations to the compound's physicochemical properties while providing a distinct mass difference for analytical purposes.

This compound is primarily used as an isotope-labeled internal standard (ISTD) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of Virginiamycin M1 in complex matrices. oup.comoup.com The use of a stable isotope-labeled internal standard is the preferred technique for quantitative mass spectrometry as it effectively compensates for variations in sample preparation and matrix effects. oup.comoup.com The d2-labeled standard co-elutes with the unlabeled analyte but is distinguished by its mass-to-charge ratio (m/z), which is shifted by +2 Da compared to the non-deuterated Virginiamycin M1. oup.com This mass shift allows for unambiguous identification and precise quantification. Before this compound became commercially available, other labeled compounds, such as benzyl (B1604629) penicillinate-d7, were used as surrogates, but the availability of the homologous deuterated standard has significantly improved the accuracy and reliability of analytical methods. oup.comoup.com

Table 1: Structural Comparison of Virginiamycin M1 and this compound

Property Virginiamycin M1 This compound
Molecular Formula C₂₈H₃₅N₃O₇ C₂₈D₂H₃₃N₃O₇
Molecular Weight ( g/mol ) 525.59 sigmaaldrich.com 527.60
Isotopic Substitution None Two deuterium atoms at the C-15 position
Primary Use Antibiotic sigmaaldrich.com Isotope-labeled internal standard for LC-MS/MS oup.com

| Mass Shift ([M+H]⁺) | Base peak at m/z 526.6 | Base peak at m/z 528.6 |

Table 2: Compound Names Mentioned in the Article

Compound Name
5,6-dihydrovirginiamycin M1
Virginiamycin M1
This compound
Virginiamycin S
16R-dihydroVM1

Chemical Deuteration Strategies for this compound Synthesis

While the primary route for this compound production is biosynthetic, several chemical deuteration strategies, applied to other complex heterocyclic and natural products, could theoretically be adapted for its synthesis. These methods generally involve hydrogen-deuterium (H-D) exchange reactions under various catalytic conditions.

One potential approach involves transition-metal-catalyzed H-D exchange. For instance, iron-catalyzed H-D exchange reactions using deuterated methanol (B129727) (CD3OD) have been reported for the site-selective deuteration of various heterocycles, including oxazoles, which are a structural component of Virginiamycin M1. rsc.org This method is notable for its use of bench-stable reagents and an iron(II) pre-catalyst. rsc.org Similarly, palladium-on-carbon (Pd/C) in combination with deuterium oxide (D2O) under a hydrogen atmosphere has been used for the deuteration of nitrogen-containing heterocycles. capes.gov.br This system has been successfully applied to biologically active compounds, suggesting its potential applicability to complex molecules like Virginiamycin M1. capes.gov.br

Another emerging technique is the use of N-heterocyclic carbenes (NHCs) to catalyze H-D exchange. NHCs have been shown to promote reversible H-D exchange with aldehydes using D2O, leading to the synthesis of C-1 deuterated aldehydes with high levels of deuterium incorporation. nih.gov Given the presence of carbonyl groups in the Virginiamycin M1 structure, this organocatalytic approach could be explored for selective deuteration.

It is important to note that the direct application of these chemical deuteration methods to Virginiamycin M1 has not been explicitly detailed in the available scientific literature. The complexity of the Virginiamycin M1 molecule presents significant challenges for selective chemical modification without causing degradation or undesirable side reactions. chemrxiv.org Therefore, these chemical strategies remain largely theoretical for Virginiamcyin M1-d2 synthesis, with the biosynthetic route being the established and preferred method.

Table 1: Potential Chemical Deuteration Strategies for Virginiamycin M1

Strategy Catalyst/Reagent Deuterium Source Applicable Moieties Reference
Iron-Catalyzed H-D Exchange[dmpe2FeCl2]CD3ODHeterocycles (e.g., oxazole) rsc.org
Palladium-Catalyzed H-D ExchangePd/CD2ONitrogen-containing heterocycles capes.gov.br
N-Heterocyclic Carbene CatalysisNHCD2OAldehydes nih.gov

Biosynthetic Incorporation of Stable Isotopes for Mechanistic Probes

The established and commercially utilized method for synthesizing this compound is through the biosynthetic machinery of the producing organism, Streptomyces virginiae. This process involves the controlled fermentation of the bacterium in a culture medium supplemented with deuterated precursors. The microorganisms incorporate these labeled precursors into the Virginiamycin M1 molecule during its biosynthesis.

The synthesis of this compound specifically involves the incorporation of two deuterium atoms at the 15-carbon position of the macrolactone ring. This is achieved through specialized fermentation and isotopic labeling techniques, followed by purification steps such as solid-phase extraction and preparative chromatography to isolate the deuterated compound.

The biosynthesis of the Virginiamycin M molecule is complex, involving a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system. researchgate.net The biosynthetic gene cluster for Virginiamycin M has been identified and characterized, revealing a 62-kb region containing 19 complete open reading frames (ORFs). researchgate.net These genes encode the megasynthases (VirA, VirF, VirG, and VirH), enzymes for precursor synthesis (VirB, VirC, VirD, and VirE), transporters, and regulatory proteins. researchgate.net

Feeding studies with isotopically labeled precursors have been instrumental in elucidating the biosynthetic pathway of Virginiamycin and related compounds. For instance, studies on the biosynthesis of Virginiae Butanolide A, an inducing factor for virginiamycin production, utilized precursors labeled with stable isotopes to trace their incorporation into the final molecule. jst.go.jp Similarly, precursor-directed biosynthesis has been employed to generate novel analogues of other complex polyketides. frontiersin.org

The production of this compound for use as an internal standard in analytical applications, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), relies on this biosynthetic approach to ensure that the deuterated analogue has the same physicochemical properties as the native compound, with the only significant difference being the mass.

Table 2: Key Features of Biosynthetic this compound Synthesis

Feature Description Reference
Producing Organism Streptomyces virginiae
Method Fermentation with isotopic labeling
Deuteration Site 15-carbon position of the macrolactone ring
Biosynthetic Pathway Hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) researchgate.net
Gene Cluster 62-kb region with 19 complete ORFs researchgate.net
Key Enzymes VirA, VirF, VirG, VirH (megasynthases); VirB, VirC, VirD, VirE (precursor synthesis) researchgate.net
Purification Solid-phase extraction and preparative chromatography

Molecular Structure, Conformation, and Dynamics Investigations of Virginiamycin M1 D2

Advanced Spectroscopic Techniques for Structural Elucidation of Virginiamycin M1 and Its Derivatives

A variety of sophisticated analytical methods have been employed to decode the complex structure and dynamic nature of Virginiamycin M1. These techniques provide a detailed picture of the molecule both in isolation and in complex with its biological targets.

High-Resolution NMR Spectroscopy (e.g., 2D ¹H, ¹³C NMR) in Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of molecules in solution. For Virginiamycin M1 (VM1), two-dimensional (2D) NMR experiments, including ¹H and ¹³C NMR, have been instrumental in revealing its conformational landscape. rsc.orgnih.gov

Research has shown that the conformation of VM1 is not static but changes significantly depending on its solvent environment. rsc.orgnih.gov For instance, the structure of VM1 dissolved in chloroform (B151607) (CDCl₃), a nonpolar solvent, is markedly different from its conformation in more polar solvents like dimethyl sulfoxide (B87167) (d₆-DMSO) and methanol (B129727) (CD₃OD). rsc.orgnih.gov These differences are elucidated by analyzing through-space correlations in ROESY (Rotating-frame Overhauser Effect Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which identify protons that are close to each other in space. rsc.org By using these distance restraints, researchers can build detailed 3D models of the molecule in each solvent. nih.govresearchgate.net The observed changes in chemical shifts for both proton (¹H) and carbon (¹³C) nuclei across different solvents provide further evidence of these distinct conformational states. rsc.orgrsc.org

Table 1: Summary of NMR Research Findings on Virginiamycin M1 Conformation

Technique Solvent(s) Key Findings Reference(s)
High-Resolution 2D NMR Chloroform (CDCl₃) Revealed a specific conformation in a hydrophobic environment, which differs significantly from the bound form. rsc.orgnih.govresearchgate.net
High-Resolution 2D NMR Dimethyl Sulfoxide (d₆-DMSO) Determined a 3D structure distinct from both the chloroform-solution and biologically bound conformations. rsc.orgnih.govrsc.org
High-Resolution 2D NMR Methanol (CD₃OD) Showed a conformation different from the chloroform and bound forms; the absence of a specific intramolecular hydrogen bond seen in chloroform suggests H-bonding with the solvent. rsc.orgnih.govrsc.org

X-ray Crystallography of Virginiamycin M1 in Complex with Biological Targets

While NMR spectroscopy reveals the structure of molecules in solution, X-ray crystallography provides a high-resolution, static picture of a molecule in its crystalline state. This technique has been crucial for understanding how Virginiamycin M1 interacts with its biological targets. nih.govnih.gov

Crystallographic studies of VM1 bound to the 50S ribosomal subunit and to resistance-conferring enzymes like streptogramin acetyltransferases have definitively shown that the molecule adopts a specific conformation upon binding. rsc.orgnih.govresearchgate.netrsc.org This "bound" conformation is significantly different from the conformations observed in various solvents via NMR. nih.govresearchgate.netresearchgate.net The comparison between the solution-state structures from NMR and the solid-state bound structures from X-ray crystallography highlights a critical aspect of VM1's function: the molecule must undergo a significant conformational change to fit into the active site of its target. researchgate.netresearchgate.net This induced-fit mechanism is a key feature of its antibiotic activity.

Isotope-Edited Infrared (IR) Difference Spectroscopy for Intermolecular Interactions

Isotope-edited Infrared (IR) spectroscopy is a powerful technique for studying specific molecular interactions by selectively labeling a part of a molecule with a heavier isotope, such as ¹³C, ¹⁵N, or ¹⁸O. huji.ac.ilnih.gov This labeling shifts the vibrational frequency of the labeled bond, creating a unique spectral window that allows researchers to observe that specific site without interference from the rest of the molecule. huji.ac.ilnih.gov The deuterium (B1214612) labeling in Virginiamycin M1-d2 serves a similar purpose in mass spectrometry, allowing it to be distinguished from the unlabeled compound. oup.com

While specific studies applying isotope-edited IR difference spectroscopy to Virginiamycin M1 are not extensively documented in the available literature, the principles of the technique are highly applicable. By labeling specific functional groups, such as the carbonyl groups within the macrolactone ring, researchers could probe the intermolecular interactions between VM1 and its binding partners. For example, a change in the frequency of an isotope-labeled carbonyl group upon binding to the ribosome would provide direct evidence of hydrogen bonding or other interactions at that specific site. nih.gov This method offers the potential to dissect the precise bonding environment and intermolecular forces that stabilize the VM1-target complex, complementing the structural data from NMR and X-ray crystallography. huji.ac.il

Conformational Analysis of Virginiamycin M1 in Diverse Chemical Environments

The biological activity of Virginiamycin M1 is deeply connected to its conformational flexibility. The ability to adapt its shape in response to different environments is fundamental to its journey to and interaction with its ribosomal target.

Solvent-Induced Conformational Changes and Their Implications

As established by NMR studies, the conformation of Virginiamycin M1 is highly sensitive to the polarity of its environment. rsc.orgnih.gov The molecule adopts distinct three-dimensional shapes in hydrophobic solvents like chloroform compared to polar solvents such as methanol or aqueous mixtures. rsc.orgnih.govnih.gov

In chloroform, which mimics a hydrophobic environment, VM1 has a particular conformation that is stabilized by an intramolecular hydrogen bond. rsc.org However, in a polar protic solvent like methanol, this internal hydrogen bond is disrupted as the molecule's functional groups form hydrogen bonds with the solvent instead. rsc.org This results in a different, more open structure. rsc.org The conformation observed in an acetonitrile/water mixture, which better approximates a biological aqueous environment, is the most similar to the conformation seen in the X-ray crystal structures of VM1 bound to its targets. nih.gov

This solvent-dependent flexibility is not merely an academic curiosity; it has profound biological implications. The ability of VM1 to change its conformation as it moves from the aqueous environment of the cell to the hydrophobic binding pocket of the ribosome is likely crucial for its antibiotic efficacy. nih.gov This adaptability allows the molecule to traverse different cellular environments and then adopt the specific shape required for high-affinity binding to its target. researchgate.net

Table 2: Comparison of Virginiamycin M1 Conformations

State Technique Key Structural Features Reference(s)
Solution (Chloroform) NMR Conformation differs significantly from the bound form. Stabilized by an intramolecular hydrogen bond. rsc.orgnih.govresearchgate.net
Solution (Methanol, DMSO) NMR Conformations differ from both the chloroform and bound states. Intramolecular H-bond is disrupted in favor of solvent H-bonding. rsc.orgnih.govrsc.org
Solution (Aqueous Mix) NMR Conformation is the most similar among solution states to the biologically active, bound form. nih.gov

| Bound (to Ribosome/Enzyme) | X-ray Crystallography | A distinct, relatively flat conformation adopted upon binding to the target's active site. | nih.govresearchgate.netrsc.org |

Ligand-Induced Conformational Dynamics upon Target Binding

The collective data from NMR and X-ray crystallography provides compelling evidence for a process of ligand-induced conformational change upon target binding. researchgate.netresearchgate.net Virginiamycin M1 in solution exists as an ensemble of conformations that are different from the single, specific conformation it adopts when bound to the 50S ribosome. rsc.orgnih.govnih.gov

The transition from a flexible solution state to a more rigid bound state is a critical step in its mechanism of action. researchgate.net This binding process causes a major change in the conformation of VM1. researchgate.netresearchgate.net This induced-fit binding is essential for inhibiting the function of the ribosome's peptidyl transferase center, thereby halting protein synthesis in the bacterium. toku-e.com The inherent flexibility of the Virginiamycin M1 molecule is therefore a key contributor to its effectiveness as an antibiotic. nih.gov

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have proven to be invaluable tools in the study of complex biological systems, and the investigation of Virginiamycin M1 is no exception. Although specific studies on the deuterated form, this compound, are not detailed in publicly available literature, extensive computational work on Virginiamycin M1 (also known as Streptogramin A) provides significant insights into its molecular behavior. These computational approaches allow for the exploration of the dynamic nature of Virginiamycin M1 and its interactions with its biological target, the bacterial ribosome.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational method used to simulate the physical movements of atoms and molecules. For a molecule as flexible as Virginiamycin M1, MD simulations are crucial for understanding its conformational landscape—the collection of three-dimensional shapes the molecule can adopt.

Research has highlighted that the conformation of Virginiamycin M1 is highly dependent on its environment. researchgate.netnih.gov Experimental data from NMR spectroscopy has shown that its shape in a chloroform solution is significantly different from its structure when bound to the 50S ribosomal subunit, as determined by X-ray crystallography. researchgate.netfraserlab.com This suggests that the binding process induces a major conformational change in the molecule. fraserlab.com

MD simulations can be employed to sample these different conformations and understand the transition between the unbound and bound states. By simulating the molecule in different solvent environments (e.g., water, chloroform) and in the presence of its ribosomal binding pocket, researchers can map the energy landscape of its conformational changes. These simulations can reveal the most stable conformations in each environment and the energetic barriers between them. The general parameters for such simulations, while not specifically detailed for Virginiamycin M1 in the available literature, typically follow established protocols for biomolecular simulations.

Table 1: Representative Parameters for Molecular Dynamics Simulations

ParameterTypical Value/SoftwarePurpose
Force Field AMBER, CHARMM, GROMOSDescribes the potential energy of the system, defining the interactions between atoms.
Solvent Model TIP3P, SPC/EExplicitly models the solvent (e.g., water) to accurately represent the molecule's environment.
Simulation Engine GROMACS, AMBER, NAMDSoftware package that performs the numerical integration of Newton's equations of motion.
Ensemble NVT (Canonical), NPT (Isothermal-Isobaric)Defines the thermodynamic conditions (constant Number of particles, Volume, Temperature, Pressure).
Simulation Time Nanoseconds (ns) to Microseconds (µs)The duration of the simulation, which needs to be long enough to sample relevant conformational changes.
Analysis Tools RMSD, RMSF, Radius of GyrationMetrics used to analyze the trajectory and quantify the stability and flexibility of the molecule.

While specific quantitative data from MD simulations of this compound are not available, these studies are fundamental to understanding its dynamic behavior and the conformational plasticity that is essential for its biological activity.

Docking Studies to Investigate Binding Modes and Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the case of Virginiamycin M1, docking studies are used to investigate its binding to the 50S ribosomal subunit. These studies are critical for elucidating the specific interactions that anchor the antibiotic to its target, thereby inhibiting protein synthesis.

Docking studies have successfully replicated the binding conformation of Virginiamycin M1 observed in experimental X-ray crystal structures. researchgate.net This validation provides confidence in using computational models to explore the binding of Virginiamycin M1 and its analogs. The binding site for Virginiamycin M1 is located at the peptidyl transferase center (PTC) of the 50S ribosome.

The interactions predicted by docking studies are predominantly with nucleotides of the 23S rRNA. For instance, docking studies of acetylated Virginiamycin M1 suggested the potential for a hydrogen bond to form between the acetyl group and the 2'-hydroxyl group of adenosine (B11128) 2538. researchgate.net Furthermore, structural data from cryo-electron microscopy of related analogs show that extensions from the Virginiamycin M1 scaffold can make contact with nucleotides such as A2062, U2585, and U2586. fraserlab.com These specific interactions are crucial for the inhibitory action of the antibiotic.

Table 2: Key Interactions of Virginiamycin M1 Analogs at the Ribosomal Binding Site

Interacting Residue (23S rRNA)Type of Interaction (Predicted)Significance
A2538 Hydrogen BondPotential anchoring point for modified forms of Virginiamycin M1, contributing to binding affinity. researchgate.net
A2062 Van der Waals ContactContributes to the positioning of the antibiotic within the peptidyl transferase center. fraserlab.com
U2585 Van der Waals ContactHelps to orient the molecule within the binding pocket, projecting towards the streptogramin B binding site. fraserlab.com
U2586 Van der Waals ContactFurther stabilizes the bound conformation of the antibiotic. fraserlab.com

These docking studies, in conjunction with structural biology methods, are instrumental in rational drug design, allowing for the development of new Virginiamycin analogs with improved efficacy or the ability to overcome bacterial resistance.

Mechanistic Insights into Molecular Biological Interactions of Virginiamycin M1

Elucidation of Ribosomal Binding Site Specificity and Affinity

Virginiamycin M1, a type A streptogramin antibiotic, selectively targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. ontosight.ai Its inhibitory action is initiated by its specific binding to the large 50S ribosomal subunit. ontosight.aicaymanchem.combertin-bioreagent.comtoku-e.comontosight.airesearchgate.net This interaction is a critical first step that leads to the subsequent disruption of essential translational processes.

Characterization of the 50S Ribosomal Subunit Interaction

Virginiamycin M1 binds to the 50S ribosomal subunit at or near the peptidyl transferase center (PTC), a vital region responsible for the formation of peptide bonds. caymanchem.combertin-bioreagent.comtoku-e.comglpbio.com The binding of Virginiamycin M1 is thought to induce a conformational change in the 50S subunit, which can enhance the binding of type B streptogramins, such as Virginiamycin S1, leading to a synergistic and often irreversible inhibition of protein synthesis. caymanchem.comtoku-e.comresearchgate.net While Virginiamycin M1 can bind to free 70S ribosomes or individual 50S subunits, it is unable to bind to ribosomes that are already actively engaged in protein synthesis. marquette.edu Studies have shown that Virginiamycin M1 binds to ribosomes with AcylPhe-tRNA in the puromycin-reactive state but its binding is not detected when the AcylPhe-tRNA is in the puromycin-unreactive site. nih.gov This suggests that the antibiotic targets a specific conformational state of the ribosome. The binding itself involves interactions with both ribosomal RNA (rRNA) and ribosomal proteins. google.com

Identification of Specific Ribosomal RNA and Protein Components at the Binding Interface (e.g., A2538)

High-resolution structural studies have identified key nucleotides within the 23S rRNA that form the binding pocket for Virginiamycin M1. A crucial interaction involves a hydrogen bond between the C14 hydroxyl group of Virginiamycin M1 and the phosphate (B84403) group of adenosine (B11128) 2538 (A2538) in the 23S rRNA. marquette.edu Docking studies with an acetylated form of Virginiamycin M1 also suggested a potential hydrogen bond with the 2' hydroxyl group of the ribose of A2538. nih.gov

Other important nucleotides in the binding site include A2062 and U2585, which undergo conformational changes upon drug binding. nih.gov The oxazole (B20620) ring of Virginiamycin M1 fits into a hydrophobic pocket within the A-site of the PTC. marquette.edunih.gov The binding of Virginiamycin M1 is also noted to cause a conformational change in nucleotide A2062, which is believed to increase the ribosome's affinity for type B streptogramins, explaining their synergistic action. nih.gov Furthermore, methylation of A2503 by the Cfr enzyme can confer resistance, indicating this nucleotide's proximity and importance to the binding site. semanticscholar.org

Table 1: Key Ribosomal Components Interacting with Virginiamycin M1

Interacting Component Type Nature of Interaction Reference
23S rRNA RNA Primary binding scaffold in the 50S subunit. researchgate.netlktlabs.com researchgate.netlktlabs.com
A2538 rRNA Nucleotide Hydrogen bonding with the C14 hydroxyl of Virginiamycin M1. marquette.edu marquette.edu
A2062 rRNA Nucleotide Conformational change upon binding, enhancing synergy with Streptogramin B. nih.govnih.gov nih.govnih.gov
U2585 rRNA Nucleotide Rearrangement upon binding. nih.gov nih.gov
A2503 rRNA Nucleotide Methylation by Cfr confers resistance, indicating proximity to the binding site. semanticscholar.org semanticscholar.org

Affinity Labeling Methodologies for Ribosomal Component Identification

To precisely identify the molecular components at the Virginiamycin M1 binding site, affinity labeling techniques have been employed. google.com This methodology involves using derivatized Virginiamycin M1 molecules that carry a reactive functional group. google.com These modified antibiotics bind to their target site on the ribosome, and under specific conditions, the reactive group can form a covalent bond with nearby ribosomal proteins or rRNA. google.com

One such approach involves attaching an affinity label like N-hydroxysuccinimide ester (HSE) to a functionalized side chain on the Virginiamycin M1 molecule. google.com Another powerful technique is photoaffinity labeling, where a photo-reactive group, such as an azidoaromatic, is attached to the antibiotic. google.com Upon exposure to UV light, this group becomes highly reactive and cross-links with the nearest ribosomal components. After cross-linking, the ribosome can be disassembled, and the labeled proteins or RNA fragments can be isolated and identified, providing direct evidence of the molecules that constitute the antibiotic's binding interface at the peptidyl transferase center. google.com

Detailed Pathways of Protein Synthesis Inhibition

Virginiamycin M1 disrupts bacterial protein synthesis by interfering with multiple steps in the elongation cycle of translation. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uksigmaaldrich.com Its binding to the 50S subunit physically obstructs the path of the nascent polypeptide chain and the binding of tRNA molecules. marquette.edu

Interference with Aminoacyl-tRNA Binding

One of the primary mechanisms of inhibition by Virginiamycin M1 is blocking the binding of aminoacyl-tRNA (aa-tRNA) to the A-site (acceptor site) of the ribosome. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk The A-site is where the incoming tRNA, carrying the next amino acid to be added to the polypeptide chain, is supposed to bind. By occupying a portion of the peptidyl transferase center that overlaps with the A-site, Virginiamycin M1 sterically hinders the correct positioning of the aa-tRNA. marquette.edunih.gov This action prevents the ribosome from accepting new amino acids, thereby halting the elongation of the polypeptide chain. drugbank.com

Inhibition of Peptidyl Transferase Activity

Virginiamycin M1 is a potent inhibitor of the peptidyl transferase activity of the ribosome. ontosight.aisigmaaldrich.comsigmaaldrich.com This catalytic activity, which resides in the 23S rRNA of the 50S subunit, is responsible for forming the peptide bond between the amino acid of the A-site tRNA and the growing peptide chain attached to the P-site (peptidyl site) tRNA. Virginiamycin M1 binding inactivates the peptidyl transferase center, preventing this crucial step of peptide bond formation. toku-e.comdrugbank.comresearchgate.net It is believed to achieve this by blocking both the donor (P-site) and acceptor (A-site) functions of the enzyme. marquette.eduresearchgate.net The conformational changes induced in the ribosome upon Virginiamycin M1 binding may also contribute to an allosteric inhibition of the peptidyl transferase center, rendering it catalytically inactive. toku-e.commarquette.edu

Table 2: Inhibitory Actions of Virginiamycin M1 on Protein Synthesis

Inhibited Step Mechanism Consequence Reference
Aminoacyl-tRNA Binding Steric hindrance at the ribosomal A-site. Prevents the ribosome from accepting new amino acids. marquette.edusigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk
Peptide Bond Formation Inactivation of the peptidyl transferase center (PTC). Blocks the catalytic step of adding amino acids to the growing peptide chain. toku-e.comsigmaaldrich.comsigmaaldrich.comdrugbank.comresearchgate.net
Polypeptide Elongation Blocks the passage of the nascent peptide through the exit tunnel. Premature termination of translation. ontosight.ai

Modulation of Ribosomal Translocation Processes

Virginiamycin M1, a group A streptogramin antibiotic, exerts its bacteriostatic effect by targeting the 50S ribosomal subunit, thereby inhibiting protein synthesis. toku-e.comfermentek.com Its mechanism involves a complex interplay with the peptidyl transferase center (PTC), which ultimately modulates ribosomal translocation. Virginiamycin M1 is understood to inhibit both the initiation and translocation steps of protein synthesis. caymanchem.com The binding of Virginiamycin M1 to the ribosome induces and stabilizes a specific functional conformation of the PTC. nih.gov This conformational change is significant, as it appears to be the basis for the lasting damage observed in the 50S subunit even after the antibiotic is removed. nih.gov

Research indicates that Virginiamycin M1's interaction with the ribosome alters the stability of ribosomal complexes. For instance, ribosomal complexes carrying various tRNA species (Phe-tRNA, Ac-Phe-tRNA, or Ac-Phe-Phe-tRNA) at either the A or P site become sensitive to pressure and ultracentrifugation when exposed to Virginiamycin M1. nih.gov This effect is noteworthy because complexes with acylated tRNA are typically pressure-resistant. By inactivating the donor (P) and acceptor (A) sites of the peptidyl transferase, Virginiamycin M1 causes these aminoacyl-tRNA-ribosome complexes to behave like pressure-labile unacylated tRNA-ribosome complexes. nih.gov

Furthermore, Virginiamycin M1 has been shown to stimulate the elongation factor G (EF-G) GTPase activity in ribosomal complexes that have Ac-Phe-tRNA at the P site. nih.gov This is unusual because EF-G GTPase is typically stimulated by P-site-bound unacylated tRNA. This finding suggests that by altering the PTC, Virginiamycin M1 makes the ribosome "mimic" a post-translocation state, leading to an unproductive stimulation of EF-G. Chemical probing studies have also provided insights, showing that Virginiamycin M1 protects nucleotide C2394 (E. coli numbering) in the peptidyl transferase loop region, which is associated with the exit (E) site. nih.gov These complex interactions highlight that Virginiamycin M1 does not simply block a single step but rather profoundly modulates the conformational and functional states of the ribosome related to translocation.

Structure-Activity Relationship (SAR) Studies at the Molecular Interaction Level

Correlation of Structural Modifications with Ribosomal Binding Dynamics

The binding of Virginiamycin M1 to the ribosome is a dynamic process involving significant conformational changes in the antibiotic itself. Studies comparing the structure of Virginiamycin M1 in different solvents and in its ribosome-bound state reveal that the molecule's conformation is highly dependent on its environment. researchgate.netresearchgate.net The conformation observed in chloroform (B151607) solution is markedly different from the one identified via X-ray crystallography when it is bound to the 50S ribosome or to inactivating enzymes. researchgate.net This suggests that the process of binding to the ribosome induces a major conformational shift in the Virginiamycin M1 molecule. researchgate.net

The table below summarizes the conformational characteristics of Virginiamycin M1 and a key derivative, illustrating the impact of its environment and binding state.

Table 1: Conformational States of Virginiamycin M1 and Derivatives

Compound Condition Observed Conformation Implication for Binding
Virginiamycin M1 In Chloroform (non-polar solvent) Distinct from bound form Significant conformational change is required for ribosomal binding. researchgate.net
Virginiamycin M1 Bound to 50S Ribosome "Flattened" conformation The ribosome selects or induces a specific, active conformation. researchgate.netnih.gov
Acetylated VM1 In various solvents C-14 acetyl group rotated ~90° Modification alters the molecule's orientation and potential H-bonds. nih.gov
Acetylated VM1 Docked to 50S Ribosome Potential H-bond with A2538 Derivatization can introduce new, specific interactions with the target. nih.gov

Influence of Functional Group Derivatization on Target Specificity

The modification of specific functional groups on the Virginiamycin M1 scaffold has a profound impact on its biological activity and target interaction. These derivatizations are crucial for understanding the molecule's mechanism and for developing new therapeutic agents. sigmaaldrich.comwiley-vch.de

A critical functional group for Virginiamycin M1's activity is the 16-carbonyl group. The producing organism, Streptomyces virginiae, protects itself by inactivating the antibiotic via an enzyme, VM1 reductase, which reduces this carbonyl group to form 16R-dihydroVM1, an inactive compound. sigmaaldrich.com This demonstrates that the integrity of the 16-carbonyl is essential for its ribosomal inhibition.

Another key site for derivatization is the hydroxyl group at position C-14. Acetylation at this position, creating acetylated VM1, alters the molecule's hydrophobicity and conformational dynamics. nih.gov While this modification can introduce new hydrogen bonding possibilities within the ribosome, it is also a mechanism of inactivation employed by some resistant bacteria, which produce enzymes that acetylate this group. researchgate.net Further modification, such as the synthesis of Virginiamycin-14,16-diacetate (VM1-diAc), results in a compound with almost no antibiotic capability. researchgate.netresearchgate.net

Researchers have also explored adding entirely new functional groups to the Virginiamycin M1 structure. For instance, derivatizing the dehydroproline group with a reactive functionalized side chain containing a thioether linkage and a carboxylic acid group allows for the conjugation of other molecules. google.com This approach is designed to create affinity labels for studying the antibiotic's reaction mechanism or to conjugate other pharmacophores, potentially extending the compound's range of biological activity. google.com Similarly, the creation of 13,14-anhydrovirginiamycin M1 through dehydration introduces a double bond that alters the macrocycle's flexibility and may influence its activity and stability.

The table below details the effects of specific functional group derivatizations on the activity of Virginiamycin M1.

Table 2: Effects of Functional Group Derivatization on Virginiamycin M1 Activity

Derivative Structural Modification Effect on Activity Reference
16R-dihydroVM1 Reduction of the 16-carbonyl group to a hydroxyl group. Inactivation of the antibiotic. sigmaaldrich.com
Acetylated VM1 Acetylation of the C-14 hydroxyl group. Alters binding; can be a resistance mechanism. researchgate.netnih.gov
VM1-diAc Acetylation at both C-14 and C-16 positions. Loss of antibiotic activity. researchgate.netresearchgate.net
Dehydroproline Derivatives Addition of a reactive side chain to the dehydroproline ring. Allows conjugation with other molecules for research or enhanced activity. google.com
13,14-Anhydrovirginiamycin M1 Removal of water to form a C13-C14 double bond. Alters conformational flexibility and potential activity.

Biochemical and Genetic Basis of Virginiamycin M1 Biosynthesis and Resistance Mechanisms

Biosynthetic Pathway Elucidation in Streptomyces Species

The production of Virginiamycin M1 (VM1), a streptogramin A antibiotic, by Streptomyces virginiae is a complex process orchestrated by a dedicated set of genes and regulated by specific signaling molecules. wikipedia.org Elucidation of this pathway has revealed a sophisticated enzymatic machinery involving hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) systems.

The genetic blueprint for Virginiamycin M1 biosynthesis is located within a 62-kb gene cluster in Streptomyces virginiae. nih.gov Sequence analysis of this region has identified 19 complete open reading frames (ORFs) that encode the multiprotein enzymatic machinery required for VM1 assembly. nih.gov This cluster is a prime example of a hybrid PKS-NRPS system, which combines modules from both polyketide and nonribosomal peptide synthesis to create a complex hybrid metabolite. nih.govunh.eduplos.org

The core structure of VM1 is assembled by an acyltransferase (AT)-less hybrid PKS-NRPS system. nih.gov A key feature of this cluster is the absence of an AT domain within each PKS module; instead, a discrete, trans-acting AT encoded by the virI gene is utilized. nih.govresearchgate.net The cluster encodes for the PKS-NRPS megasynthases, enzymes for precursor synthesis, transporters likely involved in resistance, and regulatory proteins. nih.gov Gene disruption experiments have confirmed the cluster's role; for instance, inactivating the virA gene, which encodes a hybrid PKS-NRPS megasynthase, completely abolishes VM1 production. nih.gov

Table 1: Key Components of the Virginiamycin M1 Biosynthetic Gene Cluster

Gene/ProteinTypePredicted Function
virAHybrid PKS-NRPSCore scaffold assembly; disruption leads to loss of VM1 production. nih.gov
virF, virG, virHPKS-NRPSPart of the multienzyme complex for core structure assembly. nih.govresearchgate.net
virIAcyltransferase (AT)A discrete, trans-acting AT that supplies extender units to the PKS modules. nih.govresearchgate.net
virB, virC, virD, virEVarious EnzymesBelieved to be involved in the incorporation of methyl groups into the VM1 framework. nih.gov

This table summarizes the primary enzymes involved in the core synthesis of Virginiamycin M1 as identified within its biosynthetic gene cluster.

The assembly of the Virginiamycin M1 core structure is a multi-step process catalyzed by a series of large, modular enzymes. The PKS-NRPS machinery functions as an assembly line, sequentially adding and modifying building blocks to construct the final molecule.

The process is initiated by the VirA, VirF, VirG, and VirH proteins, which collectively form a megasynthase complex. nih.gov This complex contains 24 domains within eight PKS modules and seven domains within two NRPS modules. nih.gov The PKS modules are responsible for incorporating and modifying simple carboxylate precursors, while the NRPS modules incorporate amino acid precursors. nih.govunh.edu A notable enzymatic feature is the discrete acyltransferase, VirI, which is responsible for loading the appropriate extender units onto the acyl carrier protein (ACP) domains of the PKS modules. nih.govresearchgate.net Overexpression of virI has been shown to increase VM1 production, highlighting its crucial role. nih.gov

While VisG is directly involved in the biosynthesis of the synergistic partner antibiotic, Virginiamycin S (VS), by providing the L-phenylglycine precursor, its direct role in VM1 synthesis is not established. nih.gov However, the co-regulation and co-production of VM1 and VS suggest a tightly coordinated enzymatic environment. nih.gov

The production of virginiamycin in S. virginiae is not constitutive but is instead tightly controlled by a chemical signaling system involving small, diffusible molecules known as virginiae butanolides (VBs). koreascience.krnih.gov These autoregulators function as microbial hormones, triggering the onset of antibiotic biosynthesis when they reach a critical concentration. nih.govoup.com

Several VB variants, including VB-A, VB-B, and VB-C, have been isolated and structurally characterized. nih.gov These molecules accumulate during the growth phase, and upon reaching a nanomolar concentration threshold, they bind to a specific cytoplasmic receptor protein. koreascience.krnih.gov This binding event initiates a signal transduction cascade that ultimately activates the transcription of the virginiamycin biosynthetic genes. nih.govnih.gov The expression of the biosynthetic operons for virginiamycin is observed only after VB production begins, and the external addition of synthetic VB can promptly induce transcription, confirming the direct regulatory link. koreascience.krnih.gov This quorum sensing-like mechanism ensures that antibiotic production is coordinated with cell density and timed for late in the growth cycle. oup.com

Molecular Mechanisms of Resistance to Streptogramin A Compounds

Bacteria have evolved several strategies to counteract the effects of antibiotics, including streptogramin A compounds like Virginiamycin M1. The most prevalent mechanism involves the enzymatic modification of the antibiotic, rendering it incapable of binding to its ribosomal target. nih.govresearchgate.net

Resistance to streptogramin A antibiotics is frequently mediated by a family of enzymes known as Virginiamycin O-acetyltransferases (Vat). mcmaster.canih.gov These enzymes, including VatA and VatD, catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the antibiotic molecule. mcmaster.canih.gov

The acetylation specifically occurs at the C14 hydroxyl group (referred to as O18 in some literature) of the Virginiamycin M1 macrocyclic lactone ring. nih.govnih.gov This chemical modification introduces a bulky acetyl group that sterically hinders the antibiotic's ability to bind to its target site in the peptidyl transferase center of the bacterial 50S ribosomal subunit. nih.govnih.gov This inactivation prevents the inhibition of protein synthesis, thereby conferring resistance to the bacterium. researchgate.net Vat enzymes are often encoded by plasmid-borne genes, which facilitates their spread among bacterial populations. nih.govnih.gov

Table 2: Characterized Virginiamycin O-Acetyltransferases (Vat)

EnzymeOriginResistance Conferred
VatAStaphylococcus aureusStreptogramin A compounds (e.g., Virginiamycin M1, Dalfopristin). nih.gov
VatDEnterococcus faeciumStreptogramin A compounds. nih.govnih.gov

This table lists key Vat enzymes, their bacterial origin, and the class of antibiotics they inactivate.

The three-dimensional structures of several Vat enzymes have been determined, providing critical insights into their catalytic mechanism and substrate specificity. nih.govrcsb.orgresearchgate.net Crystal structures of VatA from S. aureus and VatD from E. faecium have been elucidated. nih.gov

Structural analysis of VatA in complex with Virginiamycin M1 and acetyl-CoA has illuminated the key determinants of substrate recognition and catalysis. nih.govresearchgate.net The binding pocket accommodates the streptogramin A molecule, positioning the critical hydroxyl group near the active site. A highly conserved histidine residue within the active site is believed to act as a general base, facilitating the nucleophilic attack of the hydroxyl group on the acetyl-CoA thioester, leading to O-acetylation. nih.gov Understanding the precise interactions within the active site, including the specific residues that recognize the antibiotic scaffold, is crucial for designing new streptogramin A derivatives that can evade inactivation by these resistance enzymes. nih.govwindows.netnih.gov

Redox-Mediated Inactivation by Producer Organisms (e.g., VM1 Reductase, C-16 Carbonyl Reduction)

Producer organisms, such as Streptomyces virginiae, possess intrinsic resistance mechanisms to protect themselves from the antibiotic they synthesize. One such mechanism is the redox-mediated inactivation of Virginiamycin M1 through the action of an NADPH-dependent reductase known as VM1 reductase. This enzyme catalyzes the stereospecific reduction of the C-16 carbonyl group of Virginiamycin M1 to a hydroxyl group, resulting in an antibiotically inactive compound.

The inactivation process is highly specific, with the reductase demonstrating a clear preference for NADPH over NADH as a cofactor. The reduction of the C-16 carbonyl group introduces a new chiral center, and the resulting alcohol is inactive. This modification prevents the antibiotic from effectively binding to the bacterial ribosome, thus conferring resistance to the producer organism.

Ribosomal Target Modification as a Resistance Strategy

Alteration of the molecular target is a common antibiotic resistance strategy. In the case of Virginiamycin M1, which targets the 50S ribosomal subunit, modification of the ribosomal RNA (rRNA) can prevent antibiotic binding and confer resistance. A key enzyme involved in this process is the Cfr methyltransferase.

The cfr gene encodes a methyltransferase that modifies an adenine (B156593) residue at position A2503 in the 23S rRNA of the 50S ribosomal subunit. asm.org This methylation event occurs within the peptidyl transferase center (PTC) of the ribosome, a critical site for protein synthesis and the binding site for multiple classes of antibiotics, including streptogramin A. The addition of a methyl group at this position sterically hinders the binding of Virginiamycin M1 to the ribosome, leading to a multidrug resistance phenotype that includes resistance to phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A antibiotics (PhLOPSA phenotype). nih.gov

Genetic Determinants of Resistance and Their Molecular Biology

The genetic basis of Virginiamycin M1 resistance is primarily centered around the acquisition and expression of specific resistance genes. These genes are often located on mobile genetic elements, which facilitates their spread among bacterial populations.

Characterization of Resistance Genes (e.g., vat(D), vat(E), cfr)

Several genes have been identified that confer resistance to Virginiamycin M1. Among the most clinically significant are the vat genes, which encode virginiamycin acetyltransferases, and the cfr gene, which encodes a ribosomal RNA methyltransferase.

The vat(D) and vat(E) genes are predominantly found in Enterococcus faecium and are major contributors to streptogramin A resistance in this nosocomial pathogen. nih.gov These genes encode acetyltransferase enzymes that inactivate Virginiamycin M1 through the mechanism described in section 5.2.1.2. The crystal structure of Vat(D) has been determined, revealing a homotrimeric structure with His82 acting as a key catalytic residue. acs.orgnih.gov

The cfr gene represents a versatile and significant resistance determinant due to the broad spectrum of resistance it confers. First identified in Staphylococcus sciuri of animal origin, the cfr gene has since been detected in a variety of Gram-positive and Gram-negative bacteria. asm.org Its product, the Cfr methyltransferase, modifies the A2503 residue of the 23S rRNA, preventing the binding of several classes of antibiotics that target the peptidyl transferase center. asm.orgnih.gov

Key Resistance Genes and Their Functions

GeneEnzyme/ProteinMechanism of ActionPrimary Organisms
vat(D)Virginiamycin O-acetyltransferase DEnzymatic inactivation of Virginiamycin M1 by O-acetylation.Enterococcus faecium
vat(E)Virginiamycin O-acetyltransferase EEnzymatic inactivation of Virginiamycin M1 by O-acetylation.Enterococcus faecium
cfrCfr 23S rRNA methyltransferaseModification of the ribosomal target (A2503 methylation) to prevent antibiotic binding.Staphylococcus spp., Enterococcus spp., and others

Mechanisms of Gene Acquisition and Dissemination

The spread of Virginiamycin M1 resistance is largely attributed to the horizontal gene transfer (HGT) of resistance genes, which are frequently located on mobile genetic elements (MGEs) such as plasmids and transposons. These MGEs can be transferred between bacteria of the same or different species through several mechanisms, including conjugation, transformation, and transduction.

Plasmids are extrachromosomal DNA molecules that can replicate independently and often carry genes conferring antibiotic resistance. The vat(D) and vat(E) genes in Enterococcus faecium are commonly found on plasmids, which can be transferred to other bacteria via conjugation. nih.gov Similarly, the cfr gene has been identified on various plasmids in Staphylococcus species, such as pSS-01, pSS-02, pSS-03, and pBS-01, often in combination with other resistance genes. nih.gov

Transposons , or "jumping genes," are segments of DNA that can move from one location to another within a genome or between different DNA molecules, such as from a chromosome to a plasmid. The cfr gene is frequently associated with transposons, particularly Tn558 and its derivatives, in Staphylococcus species. frontiersin.orgresearchgate.net This association with transposons enhances the mobility of the cfr gene, facilitating its integration into various plasmids and the chromosomes of different bacterial hosts.

The primary mechanisms of HGT responsible for the dissemination of these resistance genes are:

Conjugation: The transfer of genetic material, typically plasmids, between bacterial cells through direct contact. This is a major route for the spread of vat and cfr-carrying plasmids. bioguardlabs.com

Transformation: The uptake of naked DNA from the environment by a bacterial cell.

Transduction: The transfer of bacterial DNA from one bacterium to another by a bacteriophage (a virus that infects bacteria).

The presence of resistance genes like vat and cfr on mobile genetic elements that can be transferred via these mechanisms poses a significant challenge to the long-term efficacy of virginiamycin and other related antibiotics.

Mobile Genetic Elements Associated with Virginiamycin M1 Resistance

Mobile Genetic ElementAssociated Resistance Gene(s)Host OrganismsMechanism of Dissemination
Plasmids (e.g., pSS-01, pSS-02, pSCFS7)cfr, vat(D), vat(E)Staphylococcus spp., Enterococcus faeciumConjugation
Transposon (e.g., Tn558)cfrStaphylococcus spp.Transposition to plasmids or chromosome

Advanced Analytical and Biophysical Applications of Virginiamycin M1 D2

Application of Virginiamycin M1-d2 as an Internal Standard in Quantitative Mass Spectrometry

The precision of quantitative analysis by mass spectrometry, particularly in complex biological or environmental samples, relies heavily on the use of internal standards (ISTDs) to correct for analyte loss during sample preparation and variations in instrument response. Isotopically labeled compounds are considered the gold standard for internal standards in mass spectrometry because their physicochemical properties are nearly identical to their unlabeled counterparts, ensuring they behave similarly during extraction, chromatography, and ionization. This compound, a deuterated form of the antibiotic Virginiamycin M1, serves as an optimal ISTD for quantitative mass spectrometry. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been successfully developed and modified to incorporate this compound for the enhanced quantification of Virginiamycin M1 in complex matrices like distillers grains (DG). creative-biostructure.comupenn.edu In these methods, antibiotic residues are extracted from the matrix using a solvent mixture, followed by a cleanup process involving a hexane (B92381) wash and solid-phase extraction (SPE) before analysis by LC-MS/MS. nih.govcreative-biostructure.com

The validation of these methods demonstrates high performance. For a multi-residue analysis that included Virginiamycin M1, the use of this compound as an internal standard resulted in excellent accuracy and precision. creative-biostructure.com The validation parameters confirmed the robustness and reliability of the method for routine surveillance and regulatory analysis. nih.gov

Table 1: LC-MS/MS Method Validation Parameters Using this compound

ParameterValueSource
Accuracy 90% to 102% creative-biostructure.comacs.org
Precision (RSD) 3.8% to 6.8% creative-biostructure.comacs.org
Correlation Coefficient (R²) > 0.99 nih.gov
Linear Range 2.5–600 ng/mL acs.org
ISTD Concentration 500 ng/mL acs.org

The acquisition of this compound is performed in scheduled multiple reaction monitoring (MRM) mode, with a specific ion transition of 528.5 → 357.2 m/z. creative-biostructure.com

Table 2: LC-MS/MS Acquisition Parameters for this compound

ParameterValueSource
Parent Ion (m/z) 528.5 creative-biostructure.com
Product Ion (m/z) 357.2 creative-biostructure.com
Retention Time 3.89 min creative-biostructure.com

A critical consideration in the use of lower-mass isotopically labeled standards, such as doubly deuterated compounds, is the potential for isotopic interference. creative-biostructure.comnmr-bio.com The unlabeled analyte, Virginiamycin M1, has a monoisotopic mass of approximately 525.6 Da, with its most abundant parent ion at m/z 526. creative-biostructure.com Due to the natural abundance of isotopes (primarily ¹³C), Virginiamycin M1 has naturally occurring isotope ions at m/z 527 and m/z 528. creative-biostructure.com

The this compound internal standard has its most abundant ion at m/z 528. creative-biostructure.com The concern was that the naturally occurring m/z 528 isotope of the analyte could also fragment to the 357 m/z product ion, thereby interfering with the ISTD's 528 → 357 transition. creative-biostructure.com Such interference would lead to a falsely high signal for the internal standard, resulting in an underestimation of the analyte's concentration. creative-biostructure.com However, studies established the suitability of this compound, demonstrating that despite being only doubly deuterated, it can be used successfully to quantitate Virginiamycin M1 without significant interference, provided an appropriate concentration is used. creative-biostructure.comnmr-bio.com

A significant advantage of employing a reliable isotopically labeled internal standard like this compound is the ability to simplify the calibration process. acs.org Matrix effects, which are signal suppression or enhancement caused by co-eluting compounds from the sample matrix, often necessitate the creation of labor-intensive matrix-matched calibration curves for accurate quantification. acs.org

The incorporation of this compound into the analytical method allowed for the replacement of matrix-extracted calibration curves with simpler solvent-based calibration curves. creative-biostructure.com Because the ISTD co-elutes with the analyte and experiences the same matrix effects, it effectively normalizes the instrument response. acs.org This simplification streamlines the workflow, reduces method complexity, and increases sample throughput, as the time-consuming steps of preparing matrix-extracted standards are eliminated. acs.org This optimization allows for more investigational samples to be analyzed in each batch while maintaining satisfactory accuracy, precision, and linearity. creative-biostructure.com

Isotopic Labeling for Mechanistic and Biophysical Studies beyond Quantification

While this compound is primarily documented for its role as an internal standard, the principles of isotopic labeling extend far beyond simple quantification. The introduction of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into ligands or proteins is a powerful strategy in biophysical chemistry to study molecular structure, dynamics, and interactions. nmr-bio.comresearchgate.net

Isotopic labels serve as powerful probes for monitoring the binding of a ligand, such as a deuterated Virginiamycin derivative, to its biological target. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are particularly adept at exploiting these labels. creative-biostructure.comclearsynth.com For instance, in a protein-observed NMR experiment, the protein can be uniformly labeled with ¹⁵N. creative-biostructure.com Upon addition of an unlabeled or deuterated ligand, changes in the chemical shifts of specific protein amide signals (Chemical Shift Perturbations, or CSPs) can identify the amino acid residues at the binding interface. creative-biostructure.com

Conversely, in a ligand-observed experiment, the ligand itself can be labeled. Deuterium labeling of a ligand can be used to study its interaction with a target protein, as the deuterium signal can be monitored to probe the effects of complexation. upenn.edu Furthermore, labeling a ligand with ¹³C allows for the direct detection of its signals, and changes in its transverse relaxation rates upon binding can be used to characterize the interaction. acs.org Mass spectrometry-based methods, such as hydrogen-deuterium exchange (HDX-MS), also utilize deuterium to probe protein-ligand interactions by monitoring changes in the rate of deuterium uptake in the protein backbone upon ligand binding. chromatographyonline.com

The binding of a ligand to a protein often induces or stabilizes specific conformational states in both molecules. Isotopic labeling is a key tool for detecting these subtle structural rearrangements. acs.orgspringernature.com In NMR studies, ligand-induced conformational changes can be inferred from non-additive chemical shift changes in the target protein. nih.gov

Deuterium labeling is especially valuable for studying large proteins or protein complexes. Perdeuteration (replacing all non-exchangeable protons with deuterium) of a protein, often in combination with ¹³C and ¹⁵N labeling, simplifies complex NMR spectra and reduces relaxation effects, which is crucial for studying the dynamics and conformational changes of high-molecular-weight systems. nmr-bio.comsigmaaldrich.com Techniques like quantitative cross-linking mass spectrometry (qCLMS) can use isotopically labeled cross-linkers to compare the conformational states of a protein in its free versus ligand-bound form, revealing changes in protein topology. acs.orgelifesciences.org By measuring the relative reactivities of lysine (B10760008) residues using isotope-coded reagents, it is possible to identify conformational hotspots that are altered upon ligand binding. rsc.org These advanced biophysical methods, enabled by isotopic labeling, provide detailed molecular insights into the mechanisms of drug action and protein function. clearsynth.comacs.org

Studies on Metabolic Stability and Pathway Tracing Using Deuterated Analogues

The use of deuterated analogues, such as this compound, is a cornerstone in modern pharmaceutical research for evaluating the metabolic stability and elucidating the metabolic pathways of a parent drug. nih.govwuxiapptec.com Deuteration, the substitution of hydrogen with its heavy isotope deuterium, can significantly alter the metabolic profile of a compound. nih.govcdnsciencepub.com This is primarily due to the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic reactions, particularly those catalyzed by cytochrome P450 enzymes, which are major players in drug metabolism. cdnsciencepub.comnih.gov

By replacing hydrogen atoms at specific sites on the Virginiamycin M1 molecule with deuterium to create this compound, researchers can investigate the "soft spots" of the molecule that are most susceptible to metabolic breakdown. nih.gov If deuteration at a particular position leads to a decreased rate of metabolism, it indicates that this site is a primary target for metabolic enzymes. nih.gov This information is invaluable for designing new drug analogues with improved pharmacokinetic profiles, such as a longer half-life and reduced formation of potentially toxic metabolites. nih.govselvita.com

Furthermore, deuterated analogues serve as powerful tools for metabolic pathway tracing. When a deuterated compound like this compound is introduced into a biological system, its metabolites can be readily distinguished from endogenous molecules and from the metabolites of the non-deuterated parent drug using mass spectrometry. nih.gov The mass difference introduced by the deuterium atoms acts as a unique isotopic label, allowing for the precise tracking of the compound and its transformation products through various metabolic routes. nih.govwikipedia.org This approach, known as stable isotope labeling, enables the identification of novel or unexpected metabolic pathways, a phenomenon sometimes referred to as "metabolic switching," where deuteration redirects metabolism towards alternative pathways. cdnsciencepub.comacs.org

Table 1: Research Findings on Metabolic Stability using Deuterated Analogues

Parameter Observation Implication References
Metabolic Rate Slower metabolism at deuterated sites. Identification of metabolic "soft spots". nih.govnih.gov
Metabolite Profile Altered ratios or formation of new metabolites ("metabolic switching"). Understanding of metabolic pathways and potential for drug optimization. cdnsciencepub.comacs.org
Pharmacokinetics Potential for increased drug exposure and longer half-life. Improved therapeutic efficacy and patient compliance. nih.govselvita.com

| Toxicity | Potential for reduced formation of toxic metabolites. | Enhanced safety profile of the drug. | nih.govcdnsciencepub.com |

Novel Methodologies for Bacterial Response Assessment via Deuterium Labeling

Rapid Detection of Bacterial Metabolic Activity using Deuterium Uptake

A significant advancement in microbiology and infectious disease diagnostics is the use of deuterium uptake to rapidly assess bacterial metabolic activity. medsci.orgrsc.org This technique leverages the fact that metabolically active bacteria will incorporate deuterium from heavy water (D₂O) into their cellular components, such as lipids and proteins, during growth and division. nih.govnih.gov The incorporation of deuterium can be detected by various analytical methods, providing a direct measure of the bacteria's metabolic state. medsci.org

This method offers a substantial advantage over traditional culture-based methods, which can be time-consuming. nih.gov By introducing D₂O into the bacterial culture medium, researchers can observe the uptake of deuterium within a short period, sometimes as little as 30 minutes to a few hours. medsci.orgnih.gov A high level of deuterium incorporation indicates robust metabolic activity, characteristic of a healthy and growing bacterial population. Conversely, a low or absent deuterium uptake suggests that the bacteria are metabolically inactive or dead. This rapid assessment is particularly crucial for determining the effectiveness of antibiotics. medsci.orgnih.gov

Mass Spectrometry-Based Approaches for Tracking Isotopic Labeling in Cellular Components (e.g., Lipids, Proteins)

Mass spectrometry (MS) is a powerful analytical technique for tracking isotopic labeling in cellular components. wikipedia.orgnih.gov When bacteria are grown in the presence of a deuterium source, the newly synthesized lipids and proteins will contain deuterium atoms, resulting in a mass shift that is readily detectable by MS. nih.govmdpi.com This allows for the precise quantification of the extent of deuterium incorporation, providing a quantitative measure of metabolic activity. nih.gov

Specifically, techniques like matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) have been successfully employed to analyze deuterium labeling in bacterial membrane lipids. nih.gov By comparing the mass spectra of bacteria grown with and without D₂O, researchers can identify the peaks corresponding to deuterated lipids and determine the labeling efficiency. nih.gov This approach has been used to differentiate between antibiotic-resistant and susceptible bacterial strains. Resistant strains will continue to incorporate deuterium in the presence of an antibiotic, while susceptible strains will show a significant decrease in deuterium uptake. nih.gov

Similarly, protein-based stable isotope probing (protein-SIP) using mass spectrometry can track the flow of isotopes into the proteome of microbial communities. nih.gov This method can identify and quantify the degree of heavy atom enrichment in thousands of proteins, offering insights into the metabolic activities of specific organisms within a complex sample. nih.gov

Table 2: Mass Spectrometry Approaches for Isotopic Labeling

Technique Cellular Component Analyzed Key Findings References
MALDI-MS Membrane Lipids Rapid differentiation between resistant and susceptible bacteria based on deuterium uptake. nih.gov
Protein-SIP Proteins Quantitative tracking of isotope incorporation into the proteome of microbial communities. nih.gov

| LC-MS/MS | Various Metabolites | Elucidation of metabolic pathways and fluxes by tracing labeled precursors. | nih.govmdpi.com |

Raman Spectroscopy Combined with Deuterium Stable Isotope Probing (DSIP) for Mode of Action Studies

The combination of Raman spectroscopy and Deuterium Stable Isotope Probing (DSIP) has emerged as a novel and powerful tool for studying the mode of action of antibiotics. researchgate.netbiorxiv.orgsciencecast.org Raman spectroscopy is a non-invasive technique that provides detailed chemical information about a sample based on its vibrational modes. nih.gov When deuterium is incorporated into bacterial biomass, it gives rise to a distinct Raman peak in the "silent region" of the spectrum (around 2030-2300 cm⁻¹), where no other cellular components have signals. researchgate.netnih.gov This carbon-deuterium (C-D) peak serves as a clear and unambiguous marker of metabolic activity. rsc.orgresearchgate.net

By monitoring the intensity of this C-D peak over time in the presence of different antibiotics, researchers can differentiate between bactericidal (kill bacteria) and bacteriostatic (inhibit growth) modes of action. researchgate.netbiorxiv.orgnih.gov For a bactericidal antibiotic, a rapid decrease or complete disappearance of the C-D peak would be observed, indicating a cessation of metabolic activity and cell death. researchgate.net In contrast, a bacteriostatic antibiotic would lead to a stabilization or a much slower decrease in the C-D peak intensity, reflecting the arrested growth of the bacterial cells. researchgate.net This approach allows for a rapid and objective determination of an antibiotic's effect on bacteria, which can significantly aid in the clinical management of infectious diseases. biorxiv.orgsciencecast.org

Table 3: Raman-DSIP for Antibiotic Mode of Action Studies

Mode of Action Observed C-D Peak Intensity Interpretation References
Bactericidal Rapid decrease/disappearance Cessation of metabolic activity and cell death. researchgate.net
Bacteriostatic Stabilization or slow decrease Arrested bacterial growth. researchgate.net

| No Effect (Resistance) | Continued increase | Uninhibited metabolic activity. | researchgate.netnih.gov |

Q & A

Basic: What is the role of Virginiamycin M1-d2 in LC-MS/MS-based antibiotic residue analysis?

This compound serves as an isotope-labeled internal standard (ISTD) to improve the accuracy and precision of quantitating Virginiamycin M1 in complex matrices like distillers grains (DG). Its deuterated structure mimics the physicochemical behavior of the target analyte, compensating for matrix effects (e.g., ion suppression) and analyte loss during extraction and cleanup. By normalizing instrument response, it enables the use of solvent-based calibration curves instead of labor-intensive matrix-matched curves, simplifying method workflows . Key validation parameters include accuracy (90–102%) and precision (3.8–6.8% RSD) across multi-analyte panels .

Basic: What methodological considerations are critical when using this compound as an internal standard?

Critical considerations include:

  • Isotopic Purity : Despite being doubly deuterated, natural isotopic abundance of Virginiamycin M1 may overlap with the ISTD’s transitions. Researchers must validate the absence of cross-talk by analyzing transitions specific to the deuterated compound .
  • Calibration Strategy : Solvent-based calibration curves can replace matrix-matched curves if the ISTD effectively corrects for matrix effects. This reduces preparation time and allows analysis of six additional investigational samples per batch .
  • Extraction Efficiency : Optimize solvent extraction (e.g., acetonitrile-water) and solid-phase extraction (SPE) protocols to ensure consistent recovery of both the analyte and ISTD .

Advanced: How can researchers address potential isotopic interference when using doubly deuterated internal standards like this compound?

To mitigate interference:

  • Transition Selection : Use high-resolution mass spectrometry to isolate unique precursor/product ion pairs for the ISTD and analyte. For example, monitor m/z transitions that differentiate this compound from its non-deuterated counterpart .
  • Spiked Recovery Studies : Validate method specificity by spiking blank matrices with Virginiamycin M1 and the ISTD. Measure recovery rates (target: 90–102%) and precision to confirm minimal interference .
  • Natural Isotope Correction : Calculate and subtract contributions from natural isotopes (e.g., 13C^{13}\text{C}, 2H^{2}\text{H}) in the analyte’s isotopic envelope using software algorithms .

Advanced: What are the advantages of replacing matrix-matched calibration with solvent calibration when using this compound?

Replacing matrix-matched calibration with solvent calibration offers:

  • Simplified Workflow : Eliminates time-consuming matrix extraction for curve preparation, reducing method complexity .
  • Increased Throughput : Enables analysis of six additional samples per batch, critical for large-scale surveillance studies .
  • Validation Consistency : Maintains accuracy (90–102%) and precision (<7% RSD) across analytes, as demonstrated in multi-residue LC-MS/MS methods .

Advanced: How to design an LC-MS/MS method incorporating this compound for multi-analyte surveillance studies?

Design steps include:

  • Sample Preparation : Use solvent extraction (e.g., acetonitrile/water) followed by hexane wash and SPE cleanup (e.g., C18 cartridges) to isolate Virginiamycin M1 and co-analytes .
  • Chromatography : Optimize gradient elution on a reversed-phase column (e.g., Acquity UPLC BEH C18) to resolve this compound from matrix interferences .
  • Mass Spectrometry : Configure MRM transitions for the ISTD (e.g., m/z 526→245) and target analytes. Use electrospray ionization (ESI) in positive mode for optimal sensitivity .
  • Validation : Assess linearity (R2>0.99R^2 > 0.99), accuracy, precision, and matrix effects across concentrations relevant to regulatory limits (e.g., 0.5–50 ng/g) .

Advanced: How does the use of this compound compare to other isotope-labeled internal standards in multi-residue analysis?

This compound is unique due to:

  • Specificity to Virginiamycin M1 : Unlike broader ISTDs (e.g., Erythromycin–(N-methyl-13C^{13}\text{C}, d3)), it is tailored to correct for matrix effects specific to Virginiamycin M1, enhancing quantitation accuracy .
  • Deuterium Count : While doubly deuterated ISTDs risk isotopic interference, this compound’s validation confirmed suitability for LC-MS/MS, unlike 13C^{13}\text{C}-labeled ISTDs that require higher deuteration for optimal separation .
  • Cross-Analyte Applicability : In multi-residue panels (e.g., with Penicillin G), it allows simultaneous calibration in solvent, streamlining workflows compared to analyte-specific ISTDs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.